What are the properties of 1H-indazole-6-carbaldehyde?
What are the properties of 1H-indazole-6-carbaldehyde?
An In-Depth Technical Guide to 1H-Indazole-6-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 1H-indazole-6-carbaldehyde (CAS No. 669050-69-5), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The indazole scaffold is a recognized pharmacophore, and the strategic placement of a carbaldehyde group at the 6-position offers a versatile handle for extensive chemical modification.[1][2] This document details the compound's core physicochemical and spectroscopic properties, explores its synthesis and characteristic reactivity, and discusses its significant applications, particularly in the realm of drug discovery and development. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, providing both foundational knowledge and practical insights.
Introduction: The Strategic Importance of 1H-Indazole-6-carbaldehyde
Indazoles, bicyclic heteroaromatic systems composed of a benzene ring fused to a pyrazole ring, are of immense interest in medicinal chemistry.[2][3][4] They are often considered bioisosteres of indoles and are capable of forming critical hydrogen bond interactions within the binding pockets of proteins, making them a privileged scaffold in the design of kinase inhibitors and other therapeutic agents.[5][6][7]
1H-Indazole-6-carbaldehyde emerges as a particularly valuable intermediate.[8] The aldehyde functional group is a versatile precursor for a multitude of chemical transformations, enabling the synthesis of diverse derivatives.[1][8] Its unique structure is instrumental in the development of novel drug candidates, especially in the fields of oncology and neurology, as well as in the creation of innovative agrochemicals.[8][9] This guide serves to consolidate the technical information available on this compound, offering a reliable resource for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The properties of 1H-Indazole-6-carbaldehyde have been established through various analytical techniques.
Core Physical and Chemical Properties
The fundamental properties of 1H-Indazole-6-carbaldehyde are summarized in the table below, providing essential data for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 669050-69-5 | [8][10][11] |
| Molecular Formula | C₈H₆N₂O | [8][11][12] |
| Molecular Weight | 146.15 g/mol | [8][11][12] |
| Appearance | Pale yellow to off-white solid/powder | [8] |
| Melting Point | 181-185 °C | |
| Purity | ≥ 95% (HPLC) | [8][10] |
| InChI Key | JTWYTTXTJFDYAG-UHFFFAOYSA-N | [12][13] |
| SMILES | O=Cc1ccc2cn[nH]c2c1 | |
| Storage Conditions | Store at 0-8 °C, in a cool, dry place | [8] |
Spectroscopic Data Elucidation
Spectroscopic analysis is crucial for the unambiguous structural confirmation of 1H-Indazole-6-carbaldehyde. While a complete public dataset for this specific isomer is not fully consolidated, the expected spectral characteristics can be reliably inferred from data on closely related isomers and foundational spectroscopic principles.[14][15][16][17]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet, δ ≈ 10.0 ppm) and the aromatic protons on the bicyclic ring system. The N-H proton of the pyrazole ring would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The carbon NMR would be characterized by a signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (δ ≈ 185-190 ppm).[16] The remaining signals would correspond to the eight distinct carbon atoms of the indazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A broad band around 3100-3300 cm⁻¹
-
C-H stretch (aromatic): Around 3000-3100 cm⁻¹
-
C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹
-
C=C/C=N stretches (aromatic): In the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 147.0558.[15]
Synthesis and Chemical Reactivity
Understanding the synthesis and reactive potential of 1H-Indazole-6-carbaldehyde is essential for its application as a synthetic intermediate.
Synthetic Approach: Nitrosation of Indoles
A robust and widely adopted method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursors.[5][18][19][20] This "scaffold hopping" strategy is efficient for both electron-rich and electron-deficient indoles.[18][19] The reaction proceeds via the formation of a nitroso-intermediate, which undergoes a ring rearrangement to yield the final indazole product.[18] A similar strategy starting from 6-substituted indoles would be the logical pathway to synthesize 1H-indazole-6-carbaldehyde.
Caption: General workflow for the synthesis of 1H-Indazole-6-carbaldehyde.
Representative Experimental Protocol (Adapted from analogous syntheses[19]):
-
Self-Validation: This protocol incorporates in-process checks (temperature control, monitoring) to ensure reproducibility and safety. The final purification step validates the success of the reaction.
-
Preparation of Nitrosating Agent: In a suitable reaction vessel equipped with a magnetic stirrer and cooled to 0 °C, a solution of sodium nitrite in water is prepared.
-
Acidification: An aqueous solution of hydrochloric acid is added dropwise to the sodium nitrite solution while maintaining the temperature at 0 °C. The resulting mixture is stirred for 10-15 minutes.
-
Indole Addition: A solution of the corresponding 6-substituted indole in a suitable solvent (e.g., DMF, ethyl acetate) is added slowly to the pre-formed nitrosating mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature or heated (e.g., to 50-80 °C) and stirred for several hours.[18][19] Reaction progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 1H-indazole-6-carbaldehyde.[18][19]
Core Reactivity
The chemical behavior of 1H-Indazole-6-carbaldehyde is governed by its principal functional groups: the aldehyde, the N-H proton of the pyrazole ring, and the aromatic system itself.
-
Reactions of the Aldehyde Group: This is the primary site for derivatization. It readily undergoes:
-
Oxidation to the corresponding 1H-indazole-6-carboxylic acid.
-
Reduction to form (1H-indazol-6-yl)methanol.
-
Reductive Amination with primary or secondary amines to generate various substituted aminomethyl-indazoles.
-
Condensation Reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to form carbon-carbon double bonds.[5][19]
-
-
Reactions at the Indazole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can be alkylated or acylated, leading to N1-substituted derivatives. This is a crucial step for modulating the physicochemical and pharmacological properties of the molecule.
-
Reactions on the Aromatic Ring: The indazole ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.
Caption: Key reaction pathways for 1H-Indazole-6-carbaldehyde.
Applications in Research and Development
1H-Indazole-6-carbaldehyde is not an end product but a high-value starting material for synthesizing complex molecules with significant functional properties.
-
Pharmaceutical Development: The primary application lies in its use as a scaffold for potential drug candidates.[8] The indazole core is present in several approved kinase inhibitor drugs used in oncology, such as Pazopanib and Axitinib.[2][6] This compound provides a direct route to novel 6-substituted indazole derivatives for screening against various biological targets.[8]
-
Synthetic Chemistry: As a versatile building block, it enables access to a wide array of indazole derivatives for various research purposes.[8][9]
-
Agrochemicals: The indazole motif is also explored in the development of new pesticides and herbicides, and this carbaldehyde serves as a key intermediate in their synthesis.[8][9][21]
-
Material Science: While less common, the electronic properties of the indazole ring suggest potential applications in advanced materials, such as organic light-emitting diodes (OLEDs), an application noted for the isomeric 1H-indazole-5-carbaldehyde.[9][22]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. The following guidelines are based on safety data sheets for structurally similar compounds.[23][24][25][26]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[23][26]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[23][24] Avoid contact with skin, eyes, and clothing.[23] Wash hands thoroughly after handling.[23][24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended temperature of 0-8 °C.[8][24] Keep away from incompatible materials such as strong oxidizing agents.[24]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[23][24]
-
Skin Contact: Wash off immediately with plenty of soap and water.[23][24]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[23][24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[27]
-
Conclusion
1H-Indazole-6-carbaldehyde is a strategically important molecule whose value is defined by the synthetic versatility of its aldehyde group and the proven pharmacological relevance of its indazole core. Its well-defined properties and reactivity make it an indispensable tool for chemists and researchers dedicated to advancing the fields of medicine, agriculture, and material science. This guide provides the foundational and practical knowledge required to leverage the full potential of this powerful synthetic intermediate.
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